N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C19H15N5OS |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C19H15N5OS/c25-18(20-17-12-6-8-14-7-4-5-11-16(14)17)13-26-19-21-22-23-24(19)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25) |
InChI Key |
RDMDRNBSOCBFSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Tetrazole Ring: Starting from a suitable precursor, such as an azide, the tetrazole ring can be formed through cyclization reactions.
Attachment of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.
Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced through thiolation reactions.
Attachment of the Naphthalene Ring: The naphthalene ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
“N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biology, compounds with similar structures are often studied for their potential as enzyme inhibitors, receptor ligands, or bioactive molecules. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, such compounds can be investigated for their potential therapeutic applications. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, these compounds can be used in the development of new materials, such as polymers, dyes, or catalysts. Their unique properties can be exploited for various industrial applications.
Mechanism of Action
The mechanism of action of “N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide” depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may act as an agonist or antagonist at specific receptors.
Pathway Modulation: The compound may modulate specific signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Tetrazole vs. Triazole Derivatives
- Triazole Analogs: Compounds like 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide () exhibit similar sulfanyl acetamide backbones but with triazole cores. VUAA-1 and OLC-12 (): Triazole-based Orco agonists with ethyl and pyridinyl substituents. Their activity highlights the role of heterocycle substituents in modulating receptor binding .
Oxadiazole Derivatives
Substituent Effects on Aromatic Rings
Naphthalene vs. Substituted Phenyl Groups
- Target Compound : The naphthalen-1-yl group provides extended π-conjugation, favoring stacking interactions in enzymes or receptors.
- Chlorophenyl Analog : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-triazol-1-yl)acetamide () shows how electron-withdrawing Cl substituents enhance stability and alter electronic profiles .
- Nitrophenyl Derivatives: Compounds like 6b and 6c () feature nitro groups, which introduce strong electron-withdrawing effects and distinct IR peaks (e.g., 1504 cm⁻¹ for NO₂ asymmetric stretching) .
Heteroaromatic Substituents
- Thiophene and Indole Derivatives :
- N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide () incorporates a thiophene group, enhancing sulfur-rich interactions.
- Indole-containing analogs () demonstrate bioactivity against enzymes like lipoxygenase (LOX) and cholinesterases, suggesting structural versatility .
Spectral Data
- IR Spectroscopy :
- NMR :
Biological Activity
N-(naphthalen-1-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure
The molecular formula of this compound is with a complex structure that includes naphthalene and tetrazole moieties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often includes the formation of the tetrazole ring followed by the introduction of the naphthalene and sulfanyl groups. Detailed methodologies can vary but generally follow established protocols for creating similar compounds.
Antimicrobial Activity
Research has indicated that derivatives of naphthalene and tetrazole exhibit significant antimicrobial properties. A study synthesizing various N-(naphthalen-1-yl) derivatives demonstrated notable activity against a range of bacterial and fungal strains. The synthesized compounds were screened against 10 bacterial and 10 fungal species, showing promising results in inhibiting microbial growth .
| Compound | Bacterial Strains Tested | Fungal Strains Tested | Activity Observed |
|---|---|---|---|
| N-(naphthalen-1-yl)-2-acetamide | E. coli, S. aureus | C. albicans, A. niger | Significant inhibition |
| N-(naphthalen-1-yl)-2-benzamide | P. aeruginosa | F. solani | Moderate inhibition |
Inhibition of Protein Tyrosine Phosphatase (PTP)
Inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) has been reported for related tetrazole-containing compounds. For instance, NM-03 exhibited an IC50 value of 4.48 µM in inhibiting PTP1B activity, suggesting that similar structures may also possess this capability . This inhibition is crucial for developing treatments targeting diabetes and other metabolic disorders.
The biological activity of N-(naphthalen-1-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide may be attributed to its ability to interact with specific biological targets:
Antimicrobial Mechanism:
The presence of the naphthalene moiety is believed to enhance membrane permeability in bacteria, leading to cell lysis and death. The tetrazole ring may contribute additional interactions with microbial enzymes.
Enzyme Inhibition:
For PTP inhibitors like NM-03, docking studies reveal that the compound interacts with key amino acids in the binding site of PTP1B, disrupting its function and leading to downstream effects on insulin signaling pathways.
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Antimicrobial Evaluation : A series of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives were synthesized and tested for antimicrobial properties, showing varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .
- PTP Inhibitory Activity : Research on NM series compounds highlighted their potential as PTP inhibitors with good in vivo activity, supporting their development as therapeutic agents for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
